4-[(Phenylthio)methyl]benzoic acid
CAS No.: 88382-49-4
Cat. No.: VC6693459
Molecular Formula: C14H12O2S
Molecular Weight: 244.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88382-49-4 |
|---|---|
| Molecular Formula | C14H12O2S |
| Molecular Weight | 244.31 |
| IUPAC Name | 4-(phenylsulfanylmethyl)benzoic acid |
| Standard InChI | InChI=1S/C14H12O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | PPCGTVWKHISHFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzoic acid core () modified at the para position by a (phenylthio)methyl group (). The sulfur atom bridges the benzyl and phenyl moieties, conferring distinct electronic and steric properties. The SMILES notation confirms this arrangement .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.31 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Room temperature, dry environment | |
| Solubility | Likely lipophilic (inferred from structure) | - |
The thioether group enhances lipophilicity compared to unsubstituted benzoic acid, potentially improving membrane permeability in biological systems .
Applications in Research
Biochemical Studies
The compound is cataloged under categories like tumor suppressors, cell cycle proteins, and membrane receptors . Potential applications include:
-
Enzyme Inhibition: The thioether moiety may act as a pharmacophore in kinase or phosphatase inhibition.
-
Protein-Protein Interaction Studies: As a structural mimic of endogenous ligands, it could modulate signaling pathways .
Drug Development
Its benzoic acid backbone is a common scaffold in nonsteroidal anti-inflammatory drugs (NSAIDs). The phenylthio group introduces sulfur-based reactivity, enabling conjugation or redox modulation in prodrug designs .
Comparative Analysis with Analogues
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Benzoic Acid | 65-85-0 | Lacks sulfur substituent | |
| 4-(Phenylmethyl)benzoic Acid | 620-86-0 | Thioether vs. methylene group |
The sulfur atom in 4-[(phenylthio)methyl]benzoic acid alters electronic density, potentially enhancing binding affinity in hydrophobic protein pockets compared to oxygen-containing analogues .
Future Research Directions
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